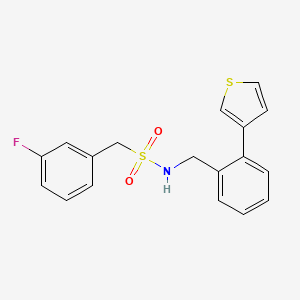

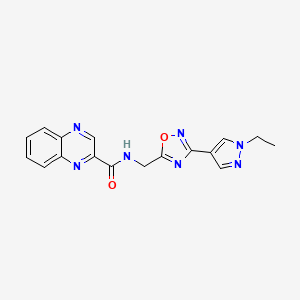

![molecular formula C15H22N6O3 B2414323 1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-42-6](/img/structure/B2414323.png)

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with 1,3,5-triazines being common . The parent molecules’ molecular formula is C3H3N3 . They are aromatic compounds, but their resonance energy is much lower than in benzene .

Synthesis Analysis

1,2,4-Triazines can be synthesized by trimerization of nitrile and cyanide compounds . More specialized methods are also known . A new class of bioorthogonal reagents, 1,2,4-triazines, has been described . These scaffolds are stable in biological media and capable of robust reactivity with trans-cyclooctene (TCO) .

Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes .

科学的研究の応用

Synthesis and Chemical Properties

The chemical under consideration is closely related to triazine derivatives, which have been extensively studied for their various biological activities and chemical properties. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized and examined for their biological activities. One study found that heating of 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid yielded a compound with significant activity against P 388 leukemia, highlighting the potential of triazine derivatives in antitumor applications (Ueda et al., 1987).

Another area of interest is the synthesis of imidazo[1,2-a]-s-triazine nucleosides, which have shown moderate activity against viruses, suggesting potential antiviral applications for similar compounds (Kim et al., 1978).

Material Science and Polymer Chemistry

In material science, the methyl rearrangement of methoxy-triazines has been investigated to understand their thermal behavior and reaction routes, providing insights into the synthesis and properties of novel materials (Handelsman-Benory et al., 2000).

Moreover, triazine-functionalized polymers have been explored for their unique properties and applications. For instance, triazine functionalized hydroxyl terminated polybutadiene polyurethane has been studied for its influence on the structure-property relationships of polyurethanes, indicating the potential for developing advanced materials with tailored properties (Rao et al., 2015).

Biological and Pharmacological Applications

Triazine derivatives have also been synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities. Some compounds have shown considerable activity against specific cancer cell lines and moderate activity against HIV-1, highlighting the therapeutic potential of triazine derivatives (Ashour et al., 2012).

Additionally, the synthesis of fluorescent ligands for human 5-HT1A receptors based on 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has been reported. These compounds not only display high receptor affinity but also possess good fluorescence properties, making them useful tools for biological research (Lacivita et al., 2009).

将来の方向性

特性

IUPAC Name |

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O3/c1-5-6-19-13(22)11-12(18(3)15(19)23)16-14-20(11)9-10(2)17-21(14)7-8-24-4/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXYDRYXYKCDNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

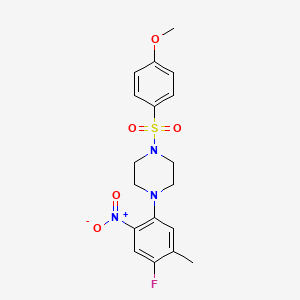

![N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)

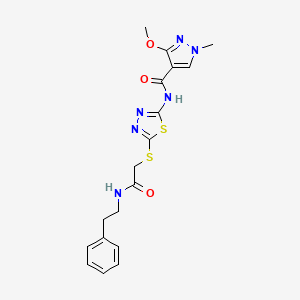

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)

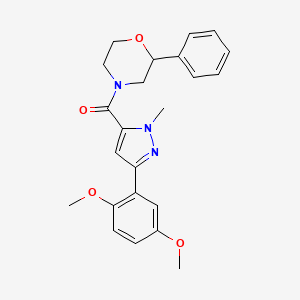

![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)

![Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B2414262.png)